

Iclepertin Technical Support Center: Dose-Efficacy Queries

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Compound of Interest		
Compound Name:	Iclepertin	
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Welcome to the **Iclepertin** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the clinical evaluation of **Iclepertin**, with a specific focus on the dose-response relationship observed in clinical trials.

Frequently Asked Questions (FAQs) Q: Why did the 25mg dose of Iclepertin demonstrate no additional benefit over the 10mg dose in improving cognition in patients with schizophrenia?

A: The Phase II clinical trial (NCT02832037) of **Iclepertin** was designed to explore a range of doses (2mg, 5mg, 10mg, and 25mg) against a placebo. The primary goal was to identify the optimal dose for improving cognitive impairment associated with schizophrenia (CIAS).

The study's results indicated that while both the 10mg and 25mg doses showed the most significant improvement in cognition compared to placebo, the higher 25mg dose did not confer any statistically significant additional benefit over the 10mg dose.[1][2] This suggests a plateau in the efficacy of **Iclepertin**'s mechanism of action beyond the 10mg dosage.

Pairwise comparisons from the trial showed that the adjusted mean improvement from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12 was 1.98 for the 10mg dose and 1.73 for the 25mg dose, when compared to placebo.[1] These results demonstrate that the cognitive enhancement effect did not increase with the higher



dose. Consequently, the 10mg dose was selected for the subsequent Phase III CONNEX program as it offered a similar therapeutic benefit with a lower drug exposure.

Troubleshooting Guide

Issue: Difficulty replicating the dose-dependent efficacy findings for Iclepertin in experimental models.

- Confirm Target Engagement: Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[2] Ensure your experimental model has a functional GlyT1 that Iclepertin can inhibit. The mechanism of action involves increasing synaptic glycine levels to enhance N-methyl-D-aspartate (NMDA) receptor function.[3]
- Review Dose Equivalency: The doses used in human clinical trials may not directly translate to animal models. Ensure that the doses used in your experiments are appropriately scaled to achieve relevant plasma and central nervous system (CNS) concentrations.
- Assess Cognitive Endpoints: The primary endpoint in the Phase II trial was the MCCB composite score.[1] Ensure that the cognitive assessment tools used in your research are sensitive enough to detect changes in the specific cognitive domains affected by schizophrenia.

Data Presentation

Table 1: Iclepertin Phase II Clinical Trial (NCT02832037) - Efficacy Data



Dose Group	N	Adjusted Mean Change from Baseline in MCCB Overall Composite T-Score (Week 12)	Standardized Effect Size vs. Placebo
Placebo	170	-	-
2mg	85	Not Reported as a primary comparison	Not Reported
5mg	84	Not Reported as a primary comparison	Not Reported
10mg	85	1.98	0.34
25mg	85	1.73	0.30

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1]

Table 2: Iclepertin Phase II Clinical Trial (NCT02832037) -

Safety Data (Adverse Events)

Dose Group	N	Patients with Adverse Events (%)
Placebo	170	44%
2mg	85	59%
5mg	84	52%
10mg	85	41%
25mg	85	42%

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1] The adverse events were balanced across all treatment groups.[1]

Experimental Protocols



Methodology for the Phase II Clinical Trial of Iclepertin (NCT02832037)

- Study Design: This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 81 centers across 11 countries.[1]
- Participants: The study enrolled outpatients between the ages of 18 and 50 who had a diagnosis of schizophrenia and were on stable antipsychotic treatment.[1]
- Intervention: Participants were randomly assigned in a 1:1:1:1:2 ratio to receive once-daily oral doses of **Iclepertin** (2mg, 5mg, 10mg, or 25mg) or a placebo for 12 weeks, as an add-on to their stable antipsychotic medication.[1]
- Primary Endpoint: The primary measure of efficacy was the change from baseline in the MCCB overall composite T-score at week 12.[1]
- Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the
 primary endpoint. Pairwise comparisons were made between each Iclepertin dose group
 and the placebo group.[1]

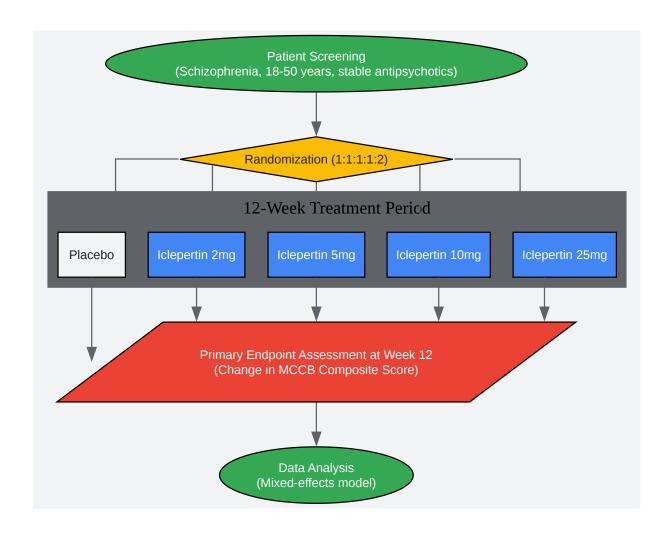
Visualizations



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Caption: Mechanism of action of **Iclepertin**.





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Caption: Experimental workflow of the Iclepertin Phase II trial.

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